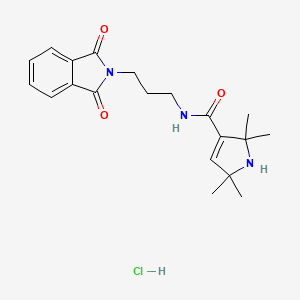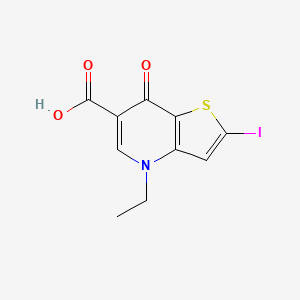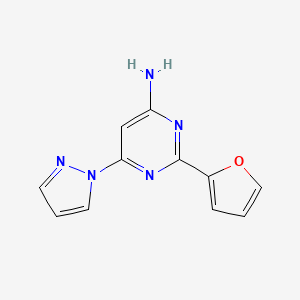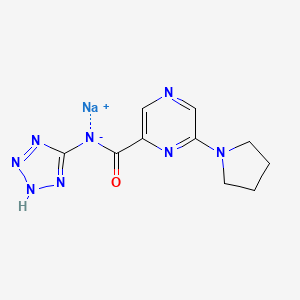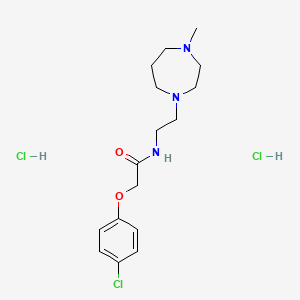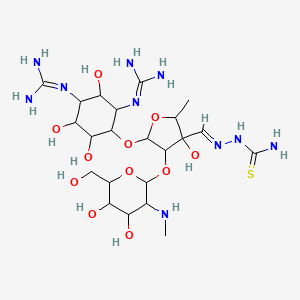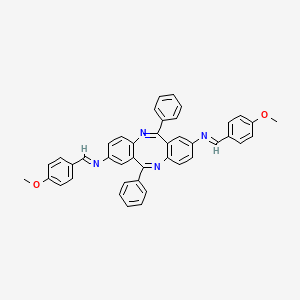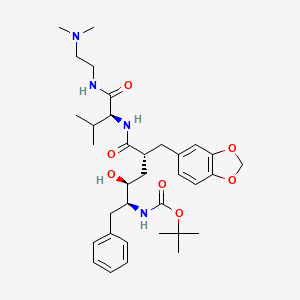
2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,14-Tetraazapentadecan-15-oic acid, 10-(1,3-benzodioxol-5-ylmethyl)-12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as esterification, hydroxylation, and benzodioxole formation. Each step must be carefully controlled to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxo groups can be reduced to hydroxyl groups.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the dioxo groups would produce diols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved would require detailed study through techniques such as molecular docking or biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2,5,8,14-Tetraazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different functional groups.
Benzodioxole-containing compounds: Molecules that include the benzodioxole moiety, which may have similar reactivity and applications.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
181038-60-8 |
|---|---|
Molecular Formula |
C34H50N4O7 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-(1,3-benzodioxol-5-ylmethyl)-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H50N4O7/c1-22(2)30(32(41)35-15-16-38(6)7)37-31(40)25(17-24-13-14-28-29(19-24)44-21-43-28)20-27(39)26(18-23-11-9-8-10-12-23)36-33(42)45-34(3,4)5/h8-14,19,22,25-27,30,39H,15-18,20-21H2,1-7H3,(H,35,41)(H,36,42)(H,37,40)/t25-,26+,27+,30+/m1/s1 |
InChI Key |
YSQWKWIUGACZOY-VEAWFHDZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC2=C(C=C1)OCO2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




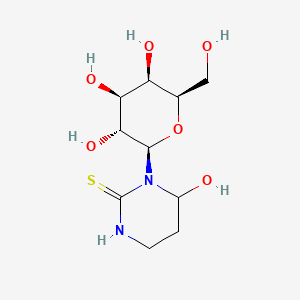
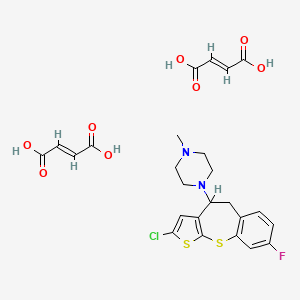
![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
